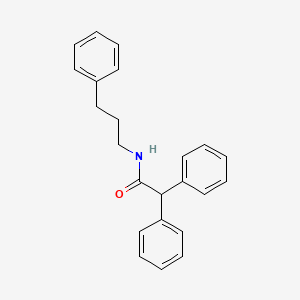
2,2-diphenyl-N-(3-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-(3-phenylpropyl)acetamide is an organic compound with the molecular formula C23H23NO. It is known for its unique structure, which includes two phenyl groups attached to an acetamide backbone. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential pharmacological properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide typically involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired acetamide compound. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2,2-diphenyl-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
2,2-diphenyl-N-(3-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new analgesic or anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2,2-diphenyl-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to opioid receptors, exerting analgesic effects, or interact with enzymes involved in inflammatory pathways, reducing inflammation.
類似化合物との比較
Similar Compounds
2,2-diphenylacetamide: Lacks the 3-phenylpropyl group, making it less bulky and potentially less active in certain biological contexts.
N-(3-phenylpropyl)acetamide: Lacks the two phenyl groups, which may reduce its overall stability and reactivity.
Uniqueness
2,2-diphenyl-N-(3-phenylpropyl)acetamide is unique due to its combination of two phenyl groups and a 3-phenylpropyl group attached to an acetamide backbone. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with biological targets and making it a versatile compound in various applications.
特性
CAS番号 |
353471-19-9 |
|---|---|
分子式 |
C23H23NO |
分子量 |
329.4 g/mol |
IUPAC名 |
2,2-diphenyl-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C23H23NO/c25-23(24-18-10-13-19-11-4-1-5-12-19)22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-9,11-12,14-17,22H,10,13,18H2,(H,24,25) |
InChIキー |
GGASESVHBWYDKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















